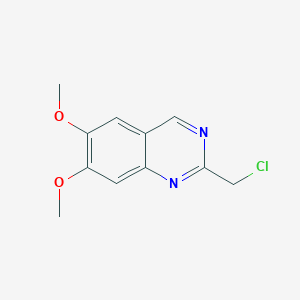

2-(Chloromethyl)-6,7-dimethoxyquinazoline

Description

Overview of Quinazoline (B50416) Heterocycles in Medicinal Chemistry

Quinazolines are bicyclic heterocyclic aromatic compounds, structurally composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. ijirset.com This scaffold is of considerable interest in medicinal chemistry due to the diverse range of biological activities exhibited by its derivatives. mdpi.com The quinazoline core is a key structural component in numerous approved and investigational drugs, highlighting its importance as a "privileged structure" in drug discovery. mdpi.com

The versatility of the quinazoline ring system allows for substitutions at various positions, leading to a wide array of pharmacological effects. ijprajournal.com These include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antihypertensive activities. ijprajournal.comderpharmachemica.com Several commercially available drugs, such as Gefitinib, Erlotinib, and Prazosin, feature the quinazoline moiety, underscoring its therapeutic relevance. ijprajournal.com The biological and pharmacological activity of quinazoline derivatives is highly dependent on their substitution patterns. ijprajournal.com

Rationale for Investigating 2-(Chloromethyl)-6,7-dimethoxyquinazoline as a Research Compound

The investigation of this compound as a research compound is primarily driven by its utility as a versatile synthetic intermediate. The rationale for its synthesis and study can be broken down into the key structural features of the molecule:

The Quinazoline Scaffold: As established, the quinazoline core is a well-validated pharmacophore in medicinal chemistry, known to interact with various biological targets.

The 6,7-Dimethoxy Substitution: The presence of two methoxy (B1213986) groups at the 6 and 7 positions of the quinazoline ring is a common feature in many biologically active derivatives. nih.gov This substitution pattern is known to influence the molecule's electronic properties and its ability to bind to specific receptors, often enhancing its therapeutic potential. nih.gov

The 2-(Chloromethyl) Group: The chloromethyl group at the 2-position is a reactive handle that allows for further chemical modifications. The chlorine atom is a good leaving group, facilitating nucleophilic substitution reactions. This enables the introduction of a wide variety of functional groups and the construction of more complex molecules. ijirset.com

Therefore, this compound is not typically investigated for its own biological activity but rather as a crucial building block for the synthesis of novel compounds with potential therapeutic applications.

Scope and Objectives of Academic Inquiry into this compound

The primary objective of academic and industrial research involving this compound is its application in the synthesis of new chemical entities with desired pharmacological profiles. The scope of this inquiry includes:

Development of Novel Synthetic Methodologies: Researchers aim to develop efficient and high-yielding methods for the synthesis of this compound and its derivatives.

Lead Compound Optimization: This compound serves as a key intermediate in the structural modification of known bioactive molecules to improve their efficacy, selectivity, and pharmacokinetic properties.

Exploration of New Therapeutic Areas: By using this compound as a starting material, scientists can create libraries of novel compounds to be screened for activity against a wide range of diseases. For instance, derivatives have been synthesized and investigated for their potential as anti-inflammatory agents and for their cytotoxic effects against cancer cell lines. derpharmachemica.comnih.gov

In essence, the academic inquiry into this compound is focused on leveraging its chemical reactivity to expand the chemical space of pharmacologically relevant quinazoline derivatives.

Interactive Data Table: Physicochemical Properties of Related Quinazoline Intermediates

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2,4-dichloro-6,7-dimethoxyquinazoline (B120542) | C₁₀H₈Cl₂N₂O₂ | 259.09 | 235-238 |

| 4-chloro-6,7-dimethoxyquinazoline | C₁₀H₉ClN₂O₂ | 224.64 | 188-190 |

| 2-chloro-4-amino-6,7-dimethoxyquinazoline | C₁₀H₁₀ClN₃O₂ | 239.66 | 262-268 (dec.) |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H11ClN2O2 |

|---|---|

Molecular Weight |

238.67 g/mol |

IUPAC Name |

2-(chloromethyl)-6,7-dimethoxyquinazoline |

InChI |

InChI=1S/C11H11ClN2O2/c1-15-9-3-7-6-13-11(5-12)14-8(7)4-10(9)16-2/h3-4,6H,5H2,1-2H3 |

InChI Key |

BGMOOJPGCDMPED-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=NC(=N2)CCl)OC |

Origin of Product |

United States |

Synthetic Pathways and Derivatization Strategies for 2 Chloromethyl 6,7 Dimethoxyquinazoline Analogues

Retrosynthetic Analysis of 2-(Chloromethyl)-6,7-dimethoxyquinazoline Scaffolds

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.org The retrosynthesis of this compound reveals several plausible synthetic disconnections.

A primary disconnection can be made at the C-N bonds of the pyrimidine (B1678525) ring. This leads to two main retrosynthetic approaches. The first approach involves disconnecting the N1-C2 and N3-C4 bonds, suggesting a cyclization reaction between a substituted anthranilamide derivative and a one-carbon source. A second approach involves the disconnection of the N1-C8a and C4-N3 bonds, pointing towards a strategy that assembles the pyrimidine ring onto a pre-existing benzene (B151609) ring with the appropriate substitution pattern.

Further disconnection of the chloromethyl group at the C2 position suggests that this functionality can be introduced either from a suitable building block during the cyclization or by post-functionalization of a pre-formed quinazoline (B50416) ring. For instance, a 2-methylquinazoline (B3150966) derivative could be a precursor, which can be subsequently chlorinated. Alternatively, a 2-hydroxymethylquinazoline could be converted to the desired chloromethyl derivative.

These disconnections lead to key precursors such as 2-amino-4,5-dimethoxybenzoic acid and its derivatives (e.g., the corresponding amide or nitrile), 3,4-dimethoxybenzaldehyde (B141060), and veratrole. The subsequent sections will explore the forward synthesis based on these retrosynthetic strategies.

Classical and Modern Synthetic Methodologies for Quinazoline Ring Systems

The synthesis of the quinazoline ring system has been extensively studied, leading to the development of both classical and modern synthetic methodologies. These methods often involve the construction of the pyrimidine ring from appropriately substituted aniline (B41778) precursors.

One synthetic route to quinazoline derivatives utilizes 3,4-dimethoxybenzaldehyde as a starting material. A two-step synthesis of a monoketone curcumin (B1669340) analogue, for instance, starts with the Claisen-Schmidt reaction of 3,4-dimethoxybenzaldehyde. researchgate.net Although this specific example does not directly yield a quinazoline, it demonstrates the use of this precursor in building more complex molecules that could potentially be converted to quinazolines. A more direct approach would involve the reaction of 3,4-dimethoxybenzaldehyde with a suitable nitrogen-containing component to form the quinazoline ring.

Veratrole (1,2-dimethoxybenzene) is a common starting material for the synthesis of various dimethoxy-substituted aromatic compounds. A chemical synthesis process for 2-chloro-4-amino-6,7-dimethoxyquinazoline starts with veratrole. google.com The process involves several steps, including nitration, reduction of the nitro group to an amine, and subsequent reactions to build the quinazoline ring. google.com This multi-step approach highlights the utility of veratrole as a foundational building block for accessing the 6,7-dimethoxy substitution pattern on the quinazoline core.

A more direct and common precursor for the synthesis of 6,7-dimethoxy-substituted quinazolines is methyl 2-amino-4,5-dimethoxybenzoate. This starting material already contains the desired substitution pattern on the benzene ring and a key amino group for the subsequent cyclization. For instance, 2-chloromethyl-6,7-dimethoxyquinazolin-4(3H)-one has been prepared from 2-amino-4,5-dimethoxybenzoic acid. mdpi.com The synthesis typically involves the reaction of the anthranilate derivative with a suitable reagent to introduce the C2 and N3 atoms of the quinazoline ring.

| Starting Material | Reagents | Product | Reference |

| 2-Amino-4,5-dimethoxybenzoic acid | Chloroacetonitrile, POCl₃ | 2-Chloromethyl-6,7-dimethoxyquinazolin-4(3H)-one | mdpi.com |

This table showcases a specific example of synthesizing a quinazolinone derivative from a substituted anthranilic acid.

One-pot reactions have emerged as an efficient and atom-economical approach for the synthesis of quinazolines. nih.govrsc.orgacs.orgtandfonline.com These methods often involve the condensation of three or more components in a single reaction vessel, thereby avoiding the isolation of intermediates and reducing waste. For example, a facile one-pot, three-component synthesis of 2,4-disubstituted quinazolines has been reported from 2-aminobenzophenones, aldehydes, and urea (B33335) under aerobic oxidation conditions. tandfonline.com Another efficient one-pot synthesis of diversely substituted 3,4-dihydroquinazolines and quinazolin-4(3H)-ones has been achieved through a domino three-component assembly of arenediazonium salts, nitriles, and bifunctional aniline derivatives. acs.org Copper-catalyzed one-pot syntheses have also been developed for quinazolinone derivatives. rsc.org

| Reaction Type | Components | Catalyst/Conditions | Product | Reference |

| Three-component reaction | 2-Aminobenzophenones, Aldehydes, Urea | Aerobic oxidation | 2,4-Disubstituted quinazolines | tandfonline.com |

| Three-component reaction | Arenediazonium salts, Nitriles, Bifunctional anilines | Metal-free, mild conditions | 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones | acs.org |

| One-pot condensation | Isatoic anhydride, Aromatic aldehydes, Anilines | Aluminum sulfate, refluxing ethanol | Quinazoline derivatives | researchgate.net |

| Three-component assembly | Cyanamides, 2-Cyanoarylboronic acids, Amines | Copper-catalyzed | Quinazolin-4(H)-imines | researchgate.net |

This interactive table summarizes various one-pot synthetic strategies for quinazoline derivatives.

Multi-step syntheses are often necessary for the preparation of more complex or specifically functionalized quinazoline analogues. These approaches allow for the sequential introduction of various substituents and the controlled construction of the final molecule. For example, a new series of 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline derivatives were synthesized using a multi-step methodology. researchgate.netderpharmachemica.com This synthesis started from 6,7-dimethoxyquinazolin-2,4-dione, which was first converted to 2,4-dichloro-6,7-dimethoxyquinazoline (B120542). researchgate.netderpharmachemica.com Subsequent reaction with various aniline derivatives yielded the target compounds. researchgate.netderpharmachemica.com Similarly, the synthesis of novel anticancer agents with 4-anilinoquinazoline (B1210976) scaffolds involved the initial preparation of 2-chloromethyl-4(3H)-quinazolinones, followed by chlorination and condensation with aniline derivatives. nih.gov These multi-step sequences provide the flexibility to generate a library of analogues for structure-activity relationship studies.

| Precursor | Key Intermediate | Final Product | Reference |

| 6,7-Dimethoxyquinazolin-2,4-dione | 2,4-Dichloro-6,7-dimethoxyquinazoline | 2-Chloro-4-(arylamino)-6,7-dimethoxyquinazolines | researchgate.netderpharmachemica.com |

| o-Anthranilic acids | 2-Chloromethyl-4(3H)-quinazolinones | 4-Anilinoquinazoline derivatives | nih.gov |

This table outlines examples of multi-step synthetic routes for quinazoline derivatization.

Functionalization Strategies at the 2-Position (Chloromethyl Moiety)

The chloromethyl group at the 2-position of the 6,7-dimethoxyquinazoline (B1622564) scaffold is a key functional handle for introducing a variety of substituents through nucleophilic substitution reactions. The electrophilic carbon of the chloromethyl group is susceptible to attack by a wide range of nucleophiles, enabling the synthesis of diverse analogues with modified properties.

A foundational approach to derivatization at this position involves the reaction of this compound with various nucleophiles. While direct literature on this specific compound is nascent, the reactivity of the chloromethyl group attached to a quinazoline ring can be inferred from established chemical principles and related studies on similar heterocyclic systems.

Nucleophilic Substitution Reactions:

The primary strategy for functionalizing the chloromethyl moiety is through nucleophilic substitution, where the chlorine atom is displaced by a nucleophile. This can be achieved with a variety of nucleophilic agents, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.

Amination: Reaction with primary or secondary amines, anilines, or other nitrogen-containing heterocycles can yield the corresponding 2-(aminomethyl)-6,7-dimethoxyquinazoline derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction.

Alkoxylation and Thiolation: Treatment with alkoxides or thiolates allows for the introduction of ether or thioether linkages, respectively. These reactions are generally performed under basic conditions to generate the nucleophilic species.

Cyanation: The introduction of a cyano group can be accomplished by reacting the chloromethyl derivative with a cyanide salt, such as sodium or potassium cyanide. The resulting 2-(cyanomethyl)quinazoline can serve as a precursor for further transformations, such as hydrolysis to a carboxylic acid or reduction to an amine.

Carbon-Carbon Bond Formation: Carbanions, such as those derived from malonates or other activated methylene (B1212753) compounds, can be used to form new carbon-carbon bonds, extending the carbon chain at the 2-position.

The following table summarizes potential derivatization reactions at the 2-position based on the reactivity of the chloromethyl group.

| Nucleophile | Reagent Example | Product Type |

| Amine | R¹R²NH | 2-(Aminomethyl)quinazoline |

| Thiol | RSH | 2-(Thioalkylmethyl)quinazoline |

| Azide | NaN₃ | 2-(Azidomethyl)quinazoline |

| Cyanide | KCN | 2-(Cyanomethyl)quinazoline |

Strategies for Substitution at Other Quinazoline Positions (e.g., 4, 6, 7)

Functionalization of the quinazoline ring at positions other than the 2-position allows for the modulation of the molecule's electronic and steric properties. The 6,7-dimethoxy substitution pattern provides a specific electronic environment that influences the reactivity of the other positions, particularly the C4 position.

A common and effective strategy for introducing substituents at the 4-position begins with a 2-substituted-6,7-dimethoxyquinazolin-4(3H)-one precursor. This intermediate can be converted to a more reactive 4-chloroquinazoline (B184009) derivative, which then readily undergoes nucleophilic aromatic substitution (SNAr) reactions.

Substitution at the 4-Position:

The conversion of the 4-oxo group to a 4-chloro substituent is a key step in enabling functionalization at this position. This is typically achieved by treating the quinazolinone with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The resulting 2-(chloromethyl)-4-chloro-6,7-dimethoxyquinazoline is a versatile intermediate for introducing a wide range of substituents.

Studies have shown that the reaction of 2,4-dichloro-6,7-dimethoxyquinazoline with various amines leads to regioselective substitution at the C4 position. researchgate.netderpharmachemica.com This high regioselectivity is attributed to the greater electrophilicity of the C4 position compared to the C2 position. This principle can be extended to 2-(chloromethyl)-4-chloro-6,7-dimethoxyquinazoline.

The following table outlines the synthesis of 4-substituted 2-chloro-6,7-dimethoxyquinazoline (B184895) derivatives, which serves as a model for the functionalization of 2-(chloromethyl)-4-chloro-6,7-dimethoxyquinazoline. researchgate.net

| Starting Material | Reagent | Product |

| 2,4-dichloro-6,7-dimethoxyquinazoline | Aniline | 2-chloro-N-phenyl-6,7-dimethoxyquinazolin-4-amine |

| 2,4-dichloro-6,7-dimethoxyquinazoline | 4-chloroaniline | 2-chloro-N-(4-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine |

| 2,4-dichloro-6,7-dimethoxyquinazoline | 4-methylaniline | 2-chloro-6,7-dimethoxy-N-(p-tolyl)quinazolin-4-amine |

Substitution at the 6- and 7-Positions:

While the target molecule already possesses methoxy (B1213986) groups at the 6- and 7-positions, in the synthesis of analogues, modification of these positions can be of interest. Demethylation of the methoxy groups can provide access to the corresponding dihydroxyquinazolines, which can then be further functionalized through etherification or esterification reactions. Reagents such as boron tribromide (BBr₃) are commonly used for the cleavage of aryl methyl ethers.

Advanced Synthetic Techniques for Quinazoline Derivatives

Modern synthetic organic chemistry has seen the development of advanced techniques that offer significant advantages over traditional methods, including improved yields, shorter reaction times, and enhanced selectivity. These techniques are highly applicable to the synthesis and derivatization of the this compound scaffold.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations. researchgate.netnih.gov The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purities. This technique is particularly well-suited for the synthesis of heterocyclic compounds like quinazolines. For instance, the cyclization step in the synthesis of the quinazolinone precursor and subsequent nucleophilic substitution reactions can be significantly enhanced under microwave conditions.

Transition-Metal-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org These reactions can be employed for the functionalization of the quinazoline core, provided a suitable halo-substituted precursor is available. For example, if a bromo or iodo substituent were present at one of the aromatic positions (e.g., C4 or C8), it could be readily coupled with a variety of boronic acids (Suzuki), alkenes (Heck), or terminal alkynes (Sonogashira) to introduce diverse functionalities.

C-H Activation/Functionalization:

Direct C-H bond activation and functionalization has become an increasingly important area of research, as it offers a more atom-economical and environmentally friendly approach to the synthesis of complex molecules by avoiding the need for pre-functionalized starting materials. bohrium.comrsc.org Transition-metal-catalyzed C-H activation can be used to directly introduce new substituents onto the quinazoline ring. While this approach is still developing for the quinazoline system, it holds great promise for the future synthesis of novel analogues of this compound.

Spectroscopic and Advanced Structural Elucidation of 2 Chloromethyl 6,7 Dimethoxyquinazoline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.

In the ¹H NMR spectrum of 2-(Chloromethyl)-6,7-dimethoxyquinazoline, distinct signals corresponding to each type of proton are anticipated. The aromatic protons on the quinazoline (B50416) ring are expected to appear as singlets due to their isolated positions. The protons of the two methoxy (B1213986) groups at positions 6 and 7 would also likely appear as sharp singlets, though they may have slightly different chemical shifts. The most downfield aromatic proton is predicted to be H-5, influenced by the adjacent nitrogen atom. The chloromethyl protons at position 2 are expected to produce a singlet in the aliphatic region, shifted downfield due to the electronegativity of the adjacent chlorine atom and the quinazoline ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-5 | ~7.3-7.5 | Singlet |

| H-8 | ~7.2-7.4 | Singlet |

| CH₂-Cl | ~4.8-5.0 | Singlet |

| OCH₃ (C6) | ~3.9-4.1 | Singlet |

| OCH₃ (C7) | ~3.9-4.1 | Singlet |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, ten distinct signals are expected. The carbons of the quinazoline ring will resonate in the aromatic region, with the methoxy-substituted carbons (C-6 and C-7) and the nitrogen-bearing carbons (C-2, C-4, C-8a, C-4a) showing characteristic shifts. The carbon of the chloromethyl group will appear in the aliphatic region, significantly deshielded by the chlorine atom. The two methoxy carbons are expected to have similar chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~160-162 |

| C-4 | ~155-157 |

| C-4a | ~108-110 |

| C-5 | ~105-107 |

| C-6 | ~150-152 |

| C-7 | ~154-156 |

| C-8 | ~100-102 |

| C-8a | ~145-147 |

| CH₂-Cl | ~45-48 |

| OCH₃ (C6 & C7) | ~56-58 |

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For this molecule, no significant ¹H-¹H couplings are expected, as the aromatic protons are singlets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the proton signals for H-5, H-8, the methoxy groups, and the chloromethyl group to their corresponding carbon signals.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to molecular vibrations. The spectrum of this compound is expected to show several characteristic absorption bands.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| C-H stretching (aromatic) | Quinazoline Ring | ~3050-3100 |

| C-H stretching (aliphatic) | -CH₂- and -OCH₃ | ~2850-3000 |

| C=N stretching | Quinazoline Ring | ~1610-1630 |

| C=C stretching (aromatic) | Quinazoline Ring | ~1500-1580 |

| C-O stretching (aryl ether) | Ar-O-CH₃ | ~1200-1270 (asymmetric) |

| C-O stretching (aryl ether) | Ar-O-CH₃ | ~1020-1080 (symmetric) |

| C-Cl stretching | -CH₂-Cl | ~650-800 |

These bands, particularly the C=N, C=C, and C-O stretches, would be characteristic of the 6,7-dimethoxyquinazoline (B1622564) core, while the C-Cl stretch would confirm the presence of the chloromethyl group. For instance, studies on the related compound 4-amino-2-chloro-6,7-dimethoxyquinazoline have shown characteristic C-O stretches appearing around 1265 cm⁻¹ researchgate.net.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (formula: C₁₁H₁₁ClN₂O₂), the molecular weight is approximately 238.67 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z 238. Due to the natural abundance of the chlorine-37 isotope, a characteristic M+2 peak at m/z 240 with an intensity of about one-third of the M⁺ peak is expected.

Common fragmentation pathways would likely involve the loss of the chloromethyl group or cleavage of the methoxy groups.

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Predicted Fragment |

| 238/240 | [M]⁺ (Molecular ion) |

| 203 | [M - Cl]⁺ |

| 189 | [M - CH₂Cl]⁺ |

| 174 | [M - CH₂Cl - CH₃]⁺ |

Computational Chemistry and in Silico Modeling of 2 Chloromethyl 6,7 Dimethoxyquinazoline

Quantum Chemical Calculations

Quantum chemical calculations are employed to elucidate the fundamental electronic properties and reactivity of 2-(Chloromethyl)-6,7-dimethoxyquinazoline.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. nih.gov By calculating the distribution of electrons, DFT can predict molecular properties and reactivity. Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

Global reactivity descriptors, calculated from HOMO and LUMO energies, provide further insights into the molecule's behavior in chemical reactions. These descriptors help in understanding and predicting the stability and interaction potential of the compound. researchgate.net For quinazoline (B50416) derivatives, DFT calculations are instrumental in optimizing molecular geometries and predicting vibrational frequencies.

Table 1: Key Parameters from DFT Studies

| Parameter | Description | Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A smaller gap suggests higher reactivity and lower kinetic stability. |

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution within a molecule and predict how it will interact with other molecules. researchgate.net The MEP map displays regions of positive, negative, and neutral electrostatic potential on the electron density surface. wolfram.comresearchgate.net This information is crucial for identifying sites susceptible to electrophilic and nucleophilic attacks. researchgate.net

In an MEP map, different colors represent different values of the electrostatic potential:

Red: Indicates regions of high electron density and negative electrostatic potential, which are favorable for electrophilic attack.

Blue: Indicates regions of low electron density and positive electrostatic potential, which are favorable for nucleophilic attack.

Green: Represents areas with a neutral or near-zero electrostatic potential.

For this compound, the MEP map would reveal the most likely sites for hydrogen bonding and other non-covalent interactions, which are fundamental for its binding to biological targets. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. nih.govnih.gov

A primary goal of molecular docking is to predict the binding affinity between a ligand and its target receptor. nih.gov This affinity is often expressed as a binding energy, typically in kcal/mol. A more negative binding energy indicates a stronger and more stable interaction. For example, in a study of the related compound 4-Chloro-6,7-dimethoxyquinazoline (CDQ) docked against acetylcholinesterase (AChE) proteins, a significant interaction was observed with the 4EY7 protein, showing a binding energy of -7.5 kcal/mol. Such predictions are critical for ranking and prioritizing compounds for further experimental testing. nih.gov

Table 2: Example Binding Affinity Data for a Related Quinazoline Compound

| Ligand | Target Protein | Docking Software | Predicted Binding Energy (kcal/mol) |

|---|

Beyond predicting binding affinity, molecular docking simulations provide detailed information about the specific interactions between the ligand and the amino acid residues in the active site of the target protein. nih.gov These interactions can include:

Hydrogen Bonds: Crucial for the specificity and stability of the ligand-receptor complex.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the receptor.

Van der Waals Forces: Weak, short-range electrostatic attractions.

Pi-Pi Stacking: Interactions between aromatic rings.

By identifying these key interactions, researchers can understand the structural basis for a compound's activity and can rationally design new derivatives with improved potency and selectivity.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov In the context of drug discovery, MD simulations are performed on a ligand-receptor complex obtained from docking to assess its stability and to observe the dynamic behavior of the complex in a simulated physiological environment. mdpi.com

The stability of the protein-ligand interaction is a key factor in determining the potential efficacy of a drug candidate. MD simulations can provide insights into:

Conformational Changes: How the protein and ligand adapt to each other upon binding. nih.govresearchgate.net

Stability of the Complex: Assessed by monitoring parameters like the Root Mean Square Deviation (RMSD) of the atomic positions over the course of the simulation. A stable RMSD value suggests a stable binding mode.

Flexibility of the System: By analyzing the Root Mean Square Fluctuation (RMSF) of individual residues, regions of high flexibility or rigidity in the protein can be identified.

These simulations offer a more accurate and dynamic picture of the ligand-receptor interaction than the static view provided by molecular docking alone. mdpi.com

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Prediction of Activity Spectra for Substances (PASS) Analysis

The Prediction of Activity Spectra for Substances (PASS) is a computational method used to predict the likely biological activities of a drug-like molecule based on its chemical structure. The algorithm compares the structure of the query compound against a large database of known bioactive substances. The output is a list of potential biological activities, each with a corresponding probability score, Pa (probability to be active) and Pi (probability to be inactive).

For this compound, a PASS analysis would elucidate its potential therapeutic applications and off-target effects. The predicted spectrum of activity is based on the recognition of structural fragments that are statistically associated with specific biological functions. Given the 6,7-dimethoxyquinazoline (B1622564) scaffold, which is present in various known bioactive molecules, a PASS analysis could suggest a range of activities.

Hypothetical PASS Analysis Results for this compound:

The following table represents a hypothetical output from a PASS analysis for this compound, illustrating the types of predicted activities and their corresponding probabilities.

| Predicted Biological Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) |

| Antineoplastic | 0.850 | 0.012 |

| Kinase Inhibitor | 0.795 | 0.025 |

| Anti-inflammatory | 0.650 | 0.080 |

| Antiviral | 0.580 | 0.110 |

| Cardiovascular Agent | 0.450 | 0.230 |

Note: The data in this table is illustrative and represents the type of output generated by a PASS analysis. It is not based on actual experimental or computational results for this compound.

Theoretical Pharmacokinetic and Pharmacodynamic Modeling

Theoretical modeling of pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) is essential for evaluating the potential of a compound to become a successful drug. These in silico predictions, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, help in the early identification of compounds with favorable drug-like properties.

For this compound, computational models would be employed to predict key pharmacokinetic parameters. These predictions are derived from its physicochemical properties such as molecular weight, lipophilicity (logP), and topological polar surface area (TPSA).

Predicted Physicochemical and Pharmacokinetic Properties:

A theoretical analysis would yield data similar to what is presented in the table below, providing a preliminary assessment of the compound's drug-likeness.

| Property | Predicted Value | Significance |

| Molecular Weight | 238.67 g/mol | Adherence to Lipinski's rule of five (<500) |

| LogP (Lipophilicity) | 2.5 | Optimal for cell membrane permeability |

| Topological Polar Surface Area (TPSA) | 44.9 Ų | Indicates good oral bioavailability |

| Number of Hydrogen Bond Donors | 0 | Influences absorption and distribution |

| Number of Hydrogen Bond Acceptors | 4 | Influences absorption and distribution |

| Blood-Brain Barrier (BBB) Permeability | Predicted to be high | Suggests potential for CNS activity |

| Human Intestinal Absorption (HIA) | Predicted to be high | Indicates good potential for oral administration |

Note: The data in this table is for illustrative purposes to show the parameters assessed in theoretical pharmacokinetic modeling and is not based on verified computational studies of this compound.

Pharmacodynamic modeling, in a computational context, often involves molecular docking studies to predict the binding affinity and interaction of the compound with specific biological targets, such as protein kinases or other enzymes. These studies can help to elucidate the mechanism of action at a molecular level and rationalize the activities predicted by PASS analysis.

Biological Activity and Preclinical Research Applications of 2 Chloromethyl 6,7 Dimethoxyquinazoline Derivatives

Investigations into Antineoplastic/Antitumor Activities

The quest for novel and effective anticancer agents has led to the synthesis and evaluation of numerous 2-(chloromethyl)-6,7-dimethoxyquinazoline derivatives. These compounds have shown promising results in various preclinical studies, targeting cancer cells through multiple mechanisms.

In Vitro Cytotoxicity Assays against Human Cancer Cell Lines

A significant body of research has focused on the cytotoxic effects of this compound derivatives against a panel of human cancer cell lines. These in vitro studies are crucial for the initial screening and identification of compounds with potent anticancer activity.

One study reported the synthesis and cytotoxic evaluation of a series of substituted 6,7-dimethoxyquinazoline (B1622564) derivatives. The compounds were tested against HCT116p53(+/+) and HCT116p53(-/-) colon cancer cells, as well as the HEY ovarian cancer cell line, which is known for its resistance to cisplatin. Several of the tested compounds exhibited significant cytotoxicity at a concentration of 10μM in all cell lines. Notably, one of the most promising derivatives demonstrated IC50 values of 0.7 and 1.7μM in the two colon cancer cell lines, respectively, indicating potent growth-inhibitory effects.

Another research effort focused on novel 4-substituted-6,7-dimethoxyquinazolines. Four compounds from this series were evaluated by the National Cancer Institute (NCI) against a panel of 59 different human tumor cell lines at a single high dose, providing a broad overview of their anticancer potential. Further investigations into other 6,7-dimethoxyquinazoline derivatives have also demonstrated their cytotoxic potential. For instance, a series of these compounds showed IC50 values ranging from 5.64 ± 0.68 to 23.18 ± 0.45 μM against HCT116 and HepG2 cancer cells.

The following table summarizes the cytotoxic activities of selected 6,7-dimethoxyquinazoline derivatives against various human cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) |

| Derivative 7c | HCT116p53(+/+) | 0.7 |

| HCT116p53(-/-) | 1.7 | |

| Compound 18B | HCT116 | 5.64 ± 0.68 |

| HepG2 | 23.18 ± 0.45 | |

| Compound 14b | Hep-G2 | Low-micromolar |

| MCF-7 | Low-micromolar | |

| Compound DW-8 | HCT116 | 8.50 ± 2.53 |

| HT29 | 5.80 ± 0.92 | |

| SW620 | 6.15 ± 0.37 |

Inhibition of Specific Oncogenic Pathways (e.g., DHFR, EGFR, VEGFR-2, TOP1)

The anticancer activity of this compound derivatives is often attributed to their ability to inhibit key enzymes and signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.

Dihydrofolate Reductase (DHFR) Inhibition: Quinazoline (B50416) derivatives have been recognized as potent inhibitors of dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of nucleic acids and amino acids. By inhibiting DHFR, these compounds disrupt DNA replication and cell division, leading to cancer cell death. Trimetrexate, a quinazoline-based DHFR inhibitor, has received FDA approval for treating certain types of cancer.

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition: Several 6,7-dimethoxyquinazoline derivatives have been investigated as inhibitors of tyrosine kinases, such as EGFR and VEGFR-2, which are key players in tumor growth and angiogenesis. One study reported a 2-chloro-6,7-dimethoxy-4-substituted-anilinoquinazoline derivative that exhibited potent inhibitory effects on both VEGFR-2 and EGFR, with IC50 values of 1.17 and 0.9 µM, respectively. Another series of 6,7-dimethoxy-4-anilinoquinazoline derivatives bearing a diarylamide moiety were designed as potent VEGFR-2 inhibitors. Among them, one compound showed a remarkable VEGFR-2 inhibitory activity with an IC50 value of 0.016 ± 0.002 µM.

Topoisomerase I (TOP1) Inhibition: Some quinazoline derivatives have been found to exert their anticancer effects by inhibiting topoisomerase I, an enzyme that plays a critical role in DNA replication and transcription. A study on 2-aryl-substituted quinazoline molecules revealed that certain derivatives were more active against topoisomerase I than topoisomerase II.

Mechanism-Oriented Studies on Apoptosis Induction and Cell Cycle Modulation

To understand the cellular mechanisms underlying the cytotoxic effects of this compound derivatives, researchers have conducted studies on their ability to induce apoptosis (programmed cell death) and modulate the cell cycle.

Apoptosis Induction: Several studies have demonstrated that these derivatives can trigger apoptosis in cancer cells. For instance, a novel 6,7-dimethoxyquinazoline derivative, DW-8, was found to induce apoptosis in SW620 colorectal cancer cells. The mechanism of apoptosis induction was linked to the activation of the intrinsic apoptotic pathway, characterized by the activation of caspase-9 and the executioner caspases-3 and 7. Further evidence of apoptosis induction by other quinazoline derivatives includes the downregulation of the anti-apoptotic proteins Bcl-2 and Mcl-1 and the upregulation of the pro-apoptotic protein Bax.

Cell Cycle Modulation: In addition to inducing apoptosis, this compound derivatives have been shown to cause cell cycle arrest at different phases, thereby inhibiting cancer cell proliferation. The compound DW-8 was found to produce cell cycle arrest at the G2 phase in SW620 cells. Another study on a different quinazoline derivative demonstrated its ability to arrest the cell cycle at the G2/M phase in MGC-803 cells. Similarly, other research has shown that these compounds can cause cell cycle arrest at the G2/M phase in various human cancer cell lines, including breast and ovarian cancer cells.

Antimicrobial Research Focus

In addition to their anticancer properties, derivatives of this compound have been explored for their potential as antimicrobial agents. The emergence of multidrug-resistant bacteria has created an urgent need for the development of new classes of antibiotics.

Evaluation against Gram-Positive Bacterial Strains

Several studies have investigated the antibacterial activity of quinazoline derivatives against Gram-positive bacteria, including clinically important pathogens like Staphylococcus aureus. One study screened newly synthesized quinazolines against Staphylococcus aureus and Bacillus subtilis. Another investigation into 1,3,4-oxadiazole-fused and piperazine-fused quinazoline derivatives revealed that many of these compounds exhibit potent antibacterial activities against several different strains of Gram-positive bacteria, including multidrug-resistant clinical isolates.

Evaluation against Gram-Negative Bacterial Strains

The antimicrobial activity of these derivatives has also been assessed against Gram-negative bacteria. A study evaluated the activity of newly synthesized quinazolines against Escherichia coli and Klebsiella. While some quinazoline derivatives have shown activity against Gram-negative bacteria, the challenge of overcoming the outer membrane barrier of these bacteria remains a significant hurdle in drug development.

The following table provides a summary of the antimicrobial screening of some 6,7-dimethoxyquinazoline derivatives.

| Compound Series | Gram-Positive Bacteria Tested | Gram-Negative Bacteria Tested | Activity |

| 4-Substituted-6,7-dimethoxyquinazolines | Staphylococcus aureus, Bacillus subtilis | Escherichia coli, Klebsiella | Moderately active, slightly active, or inactive |

| 1,3,4-Oxadiazole- and Piperazine-fused Quinazolines | Various strains, including multidrug-resistant isolates | Not specified | Potent activity |

Antifungal Activity Assessment (e.g., Candida albicans, Aspergillus fumigatus)

The quinazoline core is recognized for its potential in the development of novel antimicrobial agents. researchgate.net Research into various quinazoline derivatives has indicated a spectrum of antifungal activity. researchgate.netmdpi.com For instance, studies on different classes of quinazolinones have demonstrated inhibitory effects against several plant pathogenic fungi. mdpi.com The broader family of quinazoline-based compounds, including those with a 2,4-diamino-6,7-dimethoxyquinazoline structure, has been a subject of interest in medicinal chemistry for various biological activities, which historically includes antimicrobial properties. researchgate.netresearchgate.net However, based on a review of available scientific literature, specific studies detailing the antifungal activity of this compound derivatives against key human pathogens such as Candida albicans and Aspergillus fumigatus are not extensively documented. Further investigation is required to determine the specific efficacy and spectrum of activity for this particular substitution pattern against these fungi.

Anti-Mycobacterial Investigations (e.g., Mycobacterium tuberculosis)

The quest for new anti-tuberculosis agents has led researchers to explore diverse heterocyclic compounds, including the quinazoline family. researchgate.netnih.gov Research has shown that certain derivatives of 6,7-dimethoxyquinazoline possess notable anti-mycobacterial properties. In one study, two series of novel urea (B33335) and thiourea-based quinazoline analogs featuring the 6,7-dimethoxy scaffold were synthesized and evaluated for their activity against Mycobacterium tuberculosis. The results indicated that a bromo-substituted thiourea derivative displayed the highest efficacy, inhibiting 99% of bacterial growth at a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL. researchgate.net This highlights the potential of the 6,7-dimethoxyquinazoline core as a foundation for developing new compounds to combat tuberculosis. researchgate.net

Table 1: Anti-Mycobacterial Activity of a 6,7-Dimethoxyquinazoline Derivative researchgate.net

| Compound Descriptor | Target Organism | Activity (MIC) | Percent Inhibition |

| Bromo-substituted thiourea analog | Mycobacterium tuberculosis | 12.5 µg/mL | 99% |

Anti-inflammatory Research

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins. mdpi.com To explore new anti-inflammatory agents, a series of novel 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives were designed and synthesized. These compounds, which are structurally related to the 2-(chloromethyl) scaffold, were evaluated for their anti-inflammatory potential. The study found that several of the synthesized molecules exhibited good anti-inflammatory activity. Notably, one derivative featuring a bulky substituent on the phenyl ring demonstrated the highest activity among the series, with a half-maximal inhibitory concentration (IC50) value of 1.772 µg/mL when compared against the reference drug, diclofenac sodium.

Table 2: In Vitro COX Inhibitory Activity of a 6,7-Dimethoxyquinazoline Derivative

| Compound Descriptor | Activity (IC50) | Reference Drug |

| 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline (Cmpd 4) | 1.772 µg/mL | Diclofenac Sodium |

Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are pivotal pro-inflammatory cytokines that play a central role in the inflammatory cascade. nih.govnih.gov The modulation of these mediators is a key strategy in the treatment of many inflammatory diseases. While derivatives of 6,7-dimethoxyquinazoline have demonstrated anti-inflammatory properties through the inhibition of COX enzymes, direct preclinical research specifically investigating the effect of this compound derivatives on the production or signaling of TNF-α and IL-6 is not extensively detailed in the current body of literature. The established link between COX pathways and the expression of inflammatory cytokines suggests a potential for interaction, but dedicated studies are needed to elucidate the specific mechanisms and efficacy of these compounds in modulating TNF-α and IL-6 levels.

Research in Metabolic Disorders

Derivatives of 6,7-dimethoxyquinazoline have been investigated for their potential to ameliorate dyslipidemia, a key risk factor for cardiovascular disease. A study involving the synthesis of novel 2,4-disubstituted-6,7-dimethoxy quinazoline derivatives reported significant antihyperlipidemic activity. researchgate.net The research included the synthesis of 2-(Chloromethyl)-6,7-dimethoxyquinazolin-4-ol, a close structural analog to the parent compound. researchgate.net

In this study, various derivatives were evaluated for their ability to alter lipid profiles. One compound, a 4-chloro-2-acetoxymethyl triazino quinazolinone derivative, showed a more potent reduction in serum cholesterol levels than the standard drug. Another derivative, a 4-chloro-10-oxo-triazino quinazolin-2-yl benzoate, was more effective at reducing serum triglyceride levels. Furthermore, a 4-Hydroxyquinazolin-2-yl nicotinate derivative was found to significantly increase levels of high-density lipoprotein (HDL), the "good" cholesterol. researchgate.net These findings suggest that the 6,7-dimethoxyquinazoline scaffold holds promise for the development of new antihyperlipidemic agents. researchgate.netsemanticscholar.org

Table 3: Antihyperlipidemic Effects of 6,7-Dimethoxyquinazoline Derivatives researchgate.net

| Derivative Type | Effect on Serum Cholesterol | Effect on Serum Triglycerides | Effect on Serum HDL |

| 4-chloro-2-acetoxymethyl derivative | Superior reduction compared to standard | Not specified as most potent | Not specified as most potent |

| 4-chloro-10-oxo-benzoate derivative | Not specified as most potent | Superior reduction compared to standard | Not specified as most potent |

| 4-Hydroxy-nicotinate derivative | Not specified as most potent | Not specified as most potent | Significant increase |

Alpha-Glucosidase Inhibitory Activity and Blood Glucose Modulation Studies

Derivatives of the quinazoline scaffold have been investigated for their potential to manage type 2 diabetes by inhibiting key carbohydrate-hydrolyzing enzymes like α-glucosidase. Inhibition of this enzyme can delay the digestion and absorption of carbohydrates, thereby reducing postprandial blood glucose levels. nih.govnih.gov

A study on 2,3-dihydroquinazolin-4(1H)-ones demonstrated that these compounds exhibit potent α-glucosidase inhibitory activity, with some derivatives showing stronger inhibition than the standard drug, acarbose. nih.gov Another series of related compounds, 6-bromo/iodo substituted 2-aryl-4-methyl-1,2-dihydroquinazoline-3-oxides, also showed significant dual inhibitory activity against both α-glucosidase and α-amylase. For instance, the 6-bromo-2-phenyl substituted derivative and its 6-bromo-8-iodo-2-phenyl-substituted counterpart were potent inhibitors of α-glucosidase with IC50 values of 1.08 ± 0.02 μM and 1.01 ± 0.05 μM, respectively. mdpi.com Notably, a derivative combining a 6-bromo and a 2-(4-chlorophenyl) group on the quinazoline scaffold showed the highest activity against α-glucosidase within its series, with an IC50 value of 0.92 ± 0.01 µM. mdpi.com

Molecular docking studies suggest that the N-O moiety of these quinazoline oxides is crucial for electrostatic interactions with protein residues in the active site of the α-glucosidase enzyme. mdpi.com

Table 1: α-Glucosidase Inhibitory Activity of Selected Quinazoline Derivatives

| Compound ID | Substituents | IC50 (µM) vs. α-Glucosidase | Reference |

|---|---|---|---|

| 3a | 6-bromo-2-phenyl | 1.08 ± 0.02 | mdpi.com |

| 3c | 6-bromo-2-(4-chlorophenyl) | 0.92 ± 0.01 | mdpi.com |

| 3i | 6-bromo-8-iodo-2-phenyl | 1.01 ± 0.05 | mdpi.com |

| 3l | 6-iodo-2-(4-methoxyphenyl) | 1.04 ± 0.03 | mdpi.com |

| Acarbose (Standard) | - | 4.40 ± 0.05 | mdpi.com |

Neurological and Smooth Muscle System Investigations

The 6,7-dimethoxyquinazoline scaffold is a promising structure for the development of agents with neuroprotective properties. distantreader.org Research into novel derivatives of 6,7-dimethoxyquinazolin-4(3H)-one has highlighted their potential cerebroprotective activity. distantreader.org The rationale for exploring this chemical class in the context of neurodegenerative diseases stems from the diverse biological activities exhibited by quinazolinone derivatives, which are considered a key area for the development of new, effective, and low-toxicity drugs for treating such conditions. distantreader.org

Furthermore, the parent compound 4-Chloro-6,7-dimethoxyquinazoline (CDQ) has been examined as a potential agent against Alzheimer's disease. In silico studies, including molecular docking, were performed to evaluate the binding affinity of CDQ against acetylcholinesterase (AChE) proteins, a key target in Alzheimer's therapy. The results indicated a significant interaction between CDQ and the target protein, suggesting a potential mechanism for its neuroprotective effects.

Derivatives of 6,7-dimethoxyquinazoline have been shown to directly affect smooth muscle tissue. One such derivative, Quazodine (6,7-dimethoxy-4-ethyl-quinazoline), has been demonstrated to relax a variety of vascular and extravascular smooth muscle preparations. nih.gov

The mechanism of action for Quazodine involves the non-competitive antagonism of several substances that typically induce smooth muscle contraction. nih.gov Its activity is not mediated by beta-adrenoceptor stimulation or alpha-adrenoceptor blockade. nih.gov Instead, the inhibitory effect of Quazodine on smooth muscle is qualitatively similar to that of theophylline, suggesting that its activity is at least partly due to the inhibition of phosphodiesterase, an enzyme involved in smooth muscle tone regulation. nih.gov

Research has specifically identified 6,7-dimethoxyquinazoline derivatives as potent antagonists of α1-adrenoceptors. The 6,7-dimethoxyquinazoline scaffold has been systematically explored to develop dual-acting antagonists that target both α1-adrenoceptors and angiotensin II type 1 (AT1) receptors. researchgate.net

In a study focused on creating such dual-acting agents, several newly synthesized compounds demonstrated high potency for both receptor types. Two compounds, in particular, showed balanced and high-affinity antagonism at both α1- and AT1-receptors. researchgate.net Docking studies have confirmed that these derivatives can effectively bind within the active sites of α1-adrenoceptors. researchgate.net The available literature from the conducted searches does not provide specific evidence for the direct interaction of 6,7-dimethoxyquinazoline derivatives with muscarinic acetylcholine or 5-HT receptors.

Table 2: α1-Adrenoceptor Antagonist Activity of Selected 6,7-Dimethoxyquinazoline Derivatives

| Compound ID | α1-Adrenoceptor pA2 Value | AT1-Receptor pA2 Value | Reference |

|---|---|---|---|

| 42 | 9.45 | 8.36 | researchgate.net |

| 110 | 8.77 | 8.60 | researchgate.net |

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve for an agonist.

Anticonvulsant Activity Screening

The quinazoline core structure is a well-established pharmacophore in the development of anticonvulsant drugs, with historical examples including methaqualone. nih.govmdpi.com Modern research continues to explore new derivatives for improved efficacy.

A series of novel quinazoline-4(3H)-ones were evaluated for anticonvulsant properties using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice. Many of the tested compounds displayed anticonvulsant activity, particularly in the scPTZ screen. nih.gov Another study on 2,3-disubstituted quinazolin-4(3H)-one derivatives also demonstrated potential anticonvulsant effects in the pentylenetetrazole (PTZ)-induced seizure model. mdpi.com Some compounds provided up to 100% protection against seizures at the highest tested dose. mdpi.com The mechanism for some of these derivatives is suggested to be positive allosteric modulation of the GABAA receptor, which was confirmed through in vivo antagonism assays with flumazenil. mdpi.com

While many quinazolinone derivatives show promise, structurally related 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines have also been identified as potent anticonvulsants, acting as non-competitive AMPA receptor antagonists. mdpi.comnih.gov

Table 3: Anticonvulsant Activity of Selected Quinazolin-4(3H)-one Derivatives in PTZ Model

| Compound Series | General Structure | Max Protection | Notes | Reference |

|---|---|---|---|---|

| a | 2,3-disubstituted quinazolin-4(3H)-one | 16.67% - 100% | Activity varied based on substituents. | mdpi.com |

| b | 2,3-disubstituted quinazolin-4(3H)-one | 16.67% - 100% | Series "b" showed more favorable results overall. | mdpi.com |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Identification of Pharmacophoric Features for Diverse Biological Activities

Pharmacophore modeling helps in identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For quinazoline (B50416) derivatives, including those derived from 2-(Chloromethyl)-6,7-dimethoxyquinazoline, several key pharmacophoric features have been identified that contribute to their diverse biological activities, such as anticancer and antimicrobial effects.

The core quinazoline ring system is a fundamental pharmacophoric element, providing a rigid scaffold for the optimal orientation of various substituents. The nitrogen atoms within the ring can act as hydrogen bond acceptors, which is a crucial interaction with many biological targets.

The 6,7-dimethoxy substitution pattern on the benzene (B151609) portion of the quinazoline ring is a critical feature for the activity of many inhibitors, particularly those targeting protein kinases like Epidermal Growth Factor Receptor (EGFR) and G9a histone methyltransferase. nih.gov These methoxy (B1213986) groups are often involved in key interactions within the binding pockets of these enzymes. nih.gov Theoretical and experimental studies have shown that ortho-dimethoxybenzenes, as seen in these quinazoline derivatives, tend to adopt a co-planar conformation, which is apparent in the crystal structures of inhibitors bound to their target enzymes. nih.gov The removal of these methoxy groups has been shown to result in a significant decrease in inhibitory activity. nih.gov

The substituent at the 2-position of the quinazoline ring plays a significant role in defining the compound's biological activity. The chloromethyl group in this compound acts as a reactive handle, allowing for the introduction of various functionalities. The nature of the substituent introduced at this position can modulate the compound's potency and selectivity. For instance, the introduction of aromatic or heterocyclic moieties can lead to interactions with specific amino acid residues in the target protein.

Similarly, modifications at the 4-position, often involving the introduction of anilino groups, are crucial for the activity of many quinazoline-based kinase inhibitors. researchgate.net The aniline (B41778) moiety can engage in important hydrogen bonding and hydrophobic interactions within the ATP-binding site of kinases. researchgate.net

A generalized pharmacophore model for certain quinazoline-based inhibitors can be summarized as follows:

A heterocyclic ring system (the quinazoline core).

One or more hydrogen bond acceptor sites (the nitrogen atoms of the quinazoline ring).

A hydrophobic aromatic region (the benzene part of the quinazoline and often an aryl substituent at position 4).

Specific substitution patterns (like the 6,7-dimethoxy groups) that enhance binding affinity.

Impact of Substituent Modifications on Efficacy and Selectivity

The systematic modification of substituents on the quinazoline scaffold has been a key strategy in optimizing the efficacy and selectivity of these compounds. Structure-activity relationship (SAR) studies have provided valuable insights into how different functional groups at various positions influence biological activity.

Modifications at the 2-position: The 2-position of the quinazoline ring is a common site for modification. Starting from this compound, a wide array of substituents can be introduced. The nature of the group at this position can significantly impact the compound's biological profile. For instance, the introduction of bulky or flexible side chains can influence the compound's ability to fit into the binding pocket of a target enzyme. SAR studies have shown that the presence of methyl, amine, or thiol groups at the 2-position can be essential for antimicrobial activities. nih.gov

Modifications at the 4-position: The 4-position is another critical point for modification. The introduction of substituted anilino groups at this position has been extensively explored, particularly in the context of anticancer agents targeting EGFR. The substituents on the aniline ring can fine-tune the electronic and steric properties of the molecule, thereby affecting its binding affinity and selectivity. For example, the presence of a hydrogen bond donor at the para position of the aniline moiety has been shown to be important for interaction with conserved amino acid residues in the binding sites of both EGFR and VEGFR-2. researchgate.net

Modifications at the 6 and 8-positions: The presence of halogen atoms, such as chlorine or bromine, at the 6 and 8-positions of the quinazolinone ring has been shown to improve antimicrobial activities. nih.gov

The following table summarizes the general impact of substituent modifications on the activity of quinazoline derivatives based on available literature.

| Position of Substitution | Type of Substituent | Impact on Biological Activity | Reference |

| 2 | Methyl, Amine, Thiol | Essential for antimicrobial activity | nih.gov |

| 4 | Substituted Anilino | Crucial for kinase inhibition (e.g., EGFR, VEGFR-2) | researchgate.net |

| 4 (Anilino para-position) | Hydrogen Bond Donor | Important for interaction with conserved amino acids in kinases | researchgate.net |

| 6, 8 | Halogen (Cl, Br) | Can improve antimicrobial activity | nih.gov |

| 6, 7 | Dimethoxy | Critical for G9a inhibition and often for kinase inhibition | nih.gov |

Derivation of Quantitative Structure-Activity Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are valuable tools in drug discovery for predicting the activity of new compounds and for understanding the physicochemical properties that are important for activity. nih.gov Both 2D- and 3D-QSAR studies have been extensively applied to quinazoline derivatives to guide the design of more potent molecules. nih.govijper.org

QSAR models utilize a wide range of molecular descriptors that quantify various aspects of a molecule's structure and properties. These can be broadly classified into constitutional, topological, quantum-chemical, and physicochemical descriptors. nih.gov

For quinazoline derivatives, several types of descriptors have been found to be significant in predicting their biological activity. nih.gov These include:

Constitutional descriptors: These describe the basic structural features of a molecule, such as molecular weight and atom counts.

Functional group counts: The number of specific functional groups can be correlated with activity.

2D autocorrelation descriptors: These describe the distribution of atomic properties along the topological structure.

Charge descriptors: These relate to the electronic distribution within the molecule.

In the context of anticancer activity of quinazoline derivatives, constitutional, functional, chemical, and charge descriptors have been identified as significant parameters for prediction. nih.gov

The following table presents examples of physicochemical descriptors and their general correlation with the biological activity of quinazoline derivatives.

| Descriptor Type | Example Descriptor | General Correlation with Activity | Reference |

| Constitutional | Molecular Weight | Can influence bioavailability and binding | nih.gov |

| Electronic | Dipole Moment | Affects polar interactions with the target | nih.gov |

| Topological | Wiener Index | Relates to molecular branching and size | nih.gov |

| Physicochemical | LogP (Lipophilicity) | Influences membrane permeability and hydrophobic interactions | nih.gov |

The steric and electronic properties of substituents on the quinazoline ring have a profound impact on their interaction with biological targets. QSAR studies, particularly 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide detailed insights into these effects. ijper.org

Steric Effects: The size and shape of substituents are critical for achieving a good fit within the binding site of a target protein. Bulky substituents can either enhance binding through increased van der Waals interactions or cause steric hindrance that prevents proper binding. CoMFA steric contour maps can visualize regions where bulky groups are favored or disfavored for activity.

Electronic Effects: The electronic nature of substituents, such as their ability to donate or withdraw electrons, influences the charge distribution within the quinazoline molecule. This, in turn, affects its ability to form hydrogen bonds, electrostatic interactions, and other polar interactions with the target. For instance, the introduction of electronegative substituents at the N-3 and C-6 positions of the quinazoline ring has been suggested to foster optimal polar interactions and hydrophobic contacts within the ATP-binding site of EGFR, thereby enhancing inhibitory activity. nih.gov CoMSIA electrostatic contour maps can highlight areas where positive or negative charges are favorable for activity.

Ligand-Based and Structure-Based Drug Design Principles Applied to Quinazolines

Both ligand-based and structure-based drug design approaches have been successfully employed in the development of quinazoline derivatives. nih.govijper.orgresearchgate.net

Ligand-Based Drug Design (LBDD): This approach is used when the 3D structure of the biological target is unknown. nih.gov It relies on the analysis of a set of molecules known to be active against the target. QSAR and pharmacophore modeling are key LBDD techniques. nih.govnih.gov For quinazoline derivatives, LBDD has been used to develop predictive QSAR models that guide the design of new analogs with improved activity. nih.gov By analyzing the common structural features of active quinazolines, pharmacophore models can be generated to identify essential chemical features for biological activity. nih.gov

Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is available, SBDD can be a powerful tool for designing potent and selective inhibitors. ijper.org Molecular docking is a primary SBDD technique that predicts the binding mode and affinity of a ligand to a target protein. ijper.org For quinazoline derivatives targeting kinases like EGFR, molecular docking studies have been instrumental in understanding how these molecules bind to the ATP-binding site and in identifying key interactions that can be exploited to improve potency. nih.govijper.orgresearchgate.net These studies have revealed that quinazoline derivatives often situate themselves in the same location as known inhibitors, with reasonable penetration into the active site. ijper.orgresearchgate.net

The integration of both LBDD and SBDD approaches provides a comprehensive strategy for the discovery and optimization of novel quinazoline-based therapeutic agents. nih.govijper.orgresearchgate.net

Future Research Directions and Translational Perspectives

Exploration of Novel Quinazoline (B50416) Scaffolds and Hybrid Molecules

A significant future direction in quinazoline chemistry involves the use of 2-(Chloromethyl)-6,7-dimethoxyquinazoline as a foundational structure for creating diverse molecular architectures. The reactivity of the chloromethyl group at the 2-position allows for the introduction of a wide array of functional groups, leading to the generation of novel quinazoline scaffolds.

Researchers are actively exploring the synthesis of new derivatives by reacting this compound with various nucleophiles. For instance, novel 4-substituted-6,7-dimethoxyquinazolines have been synthesized by reacting the corresponding 4-chloro derivative with compounds like 2-(4-aminopiperazin-1-yl)ethanol, ethylpiperazine, or benzylpiperidine. This highlights the versatility of the 6,7-dimethoxyquinazoline (B1622564) core in generating a library of compounds with potential therapeutic applications.

Another promising area is the development of hybrid molecules, which involves combining the quinazoline scaffold with other known pharmacophores to create a single molecule with multiple pharmacological activities. This approach aims to address the complexity of multifactorial diseases and overcome drug resistance. For example, the synthesis of hybrid molecules by condensing precursors with known antiparasitic activity has been explored. This strategy could be applied to this compound to generate novel compounds with enhanced efficacy or a broader spectrum of activity.

The table below summarizes some of the novel quinazoline derivatives that have been synthesized from 6,7-dimethoxyquinazoline precursors, illustrating the potential for scaffold diversification.

| Derivative Name | Starting Material Component | Potential Therapeutic Application |

| 2-Chloro-N-(2,4-dimethylphenyl)-6,7-dimethoxyquinazolin-4-amine | 2,4-dichloro-6,7-dimethoxyquinazoline (B120542) | Anti-inflammatory |

| 4-((2-Chloro-6,7-dimethoxyquinazolin-4-yl)amino)phenol | 2,4-dichloro-6,7-dimethoxyquinazoline | Antitumor |

| N1-(2-Chloro-6,7-dimethoxyquinazolin-4-yl)-N4,N4-dimethylbenzene-1,4-diamine | 2,4-dichloro-6,7-dimethoxyquinazoline | Antitumor |

Integration of Advanced Omics Technologies in Biological Evaluation

The advent of advanced "omics" technologies, including genomics, proteomics, transcriptomics, and metabolomics, offers a powerful toolkit for the comprehensive biological evaluation of quinazoline derivatives. mdpi.comfrontiersin.org These technologies can provide deep insights into the mechanism of action, identify novel drug targets, and elucidate potential biomarkers for efficacy and toxicity.

The integration of multi-omics data can facilitate a systems-level understanding of the biological effects of these compounds, moving beyond a single-target approach to a more holistic view of their interactions within a biological system. mdpi.com This comprehensive biological characterization is essential for the rational design of more potent and selective quinazoline-based drugs and for identifying patient populations that are most likely to respond to these therapies.

Development of Targeted Delivery Systems for Quinazoline Derivatives

While many quinazoline derivatives exhibit potent biological activity in vitro, their clinical translation can be hampered by poor solubility, low bioavailability, and off-target toxicity. The development of targeted drug delivery systems is a critical strategy to overcome these challenges and enhance the therapeutic index of these compounds.

Various nanocarriers, such as liposomes, polymeric nanoparticles, and micelles, can be engineered to encapsulate quinazoline derivatives. These delivery systems can improve the solubility and stability of the drug, prolong its circulation time, and facilitate its accumulation at the site of action through passive or active targeting mechanisms. For example, nanoparticles can be decorated with specific ligands, such as antibodies or peptides, that recognize and bind to receptors overexpressed on the surface of cancer cells, thereby enabling targeted drug delivery.

An example of such a system is the use of zinc ferrite (B1171679) nanoparticles coated with silica, which have been investigated for their potential in drug delivery applications. Such systems could potentially be adapted for the targeted delivery of derivatives of this compound. The development of such targeted delivery systems holds the promise of maximizing the therapeutic efficacy of quinazoline derivatives while minimizing their systemic side effects.

Challenges and Opportunities in Quinazoline-Based Drug Discovery Research

The field of quinazoline-based drug discovery is not without its challenges. A major hurdle is the potential for the development of drug resistance, particularly in the context of cancer therapy. nih.gov The inherent genetic instability of tumor cells can lead to the emergence of resistance mechanisms that limit the long-term efficacy of anticancer drugs. Additionally, ensuring the selectivity of quinazoline derivatives for their intended targets over other related proteins is crucial to minimize off-target effects and associated toxicities. nih.gov

Despite these challenges, there are significant opportunities for innovation and advancement. The structural versatility of the quinazoline scaffold provides a rich platform for the design of next-generation inhibitors that can overcome resistance mechanisms. researchgate.net For instance, the development of covalent inhibitors that form a permanent bond with their target protein can offer a strategy to combat resistance mutations.

Furthermore, the application of computational drug design and artificial intelligence can accelerate the discovery and optimization of novel quinazoline-based drug candidates. researchgate.net These in silico approaches can aid in the prediction of drug-target interactions, the optimization of pharmacokinetic properties, and the identification of potential off-target liabilities, thereby streamlining the drug discovery process. The continued exploration of the chemical space around the this compound core, coupled with advanced biological evaluation and drug delivery strategies, presents a promising path forward in the quest for new and effective therapies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(chloromethyl)-6,7-dimethoxyquinazoline, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via Friedländer condensation or modified Williamson reactions. For example, ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate derivatives can be prepared using 4-(chloroethyl)acetoacetate and 2-aminobenzophenone in methanol with ceric ammonium nitrate (CAN) as a catalyst, achieving yields up to 84% . Key variables include catalyst type (e.g., CAN vs. KHSO₄), solvent (ethanol vs. methanol), and reaction time. Lower yields (<50%) are observed with microwave or ultrasound irradiation methods .

- Data : Comparative yields under different conditions:

| Catalyst | Solvent | Yield (%) |

|---|---|---|

| CAN | MeOH | 84 |

| KHSO₄ | EtOH | 65 |

| HCl | EtOH | 40 |

Q. How is this compound characterized structurally, and what analytical techniques are essential?

- Methodology : Use 1H/13C NMR to confirm substitution patterns (e.g., chloromethyl and dimethoxy groups). High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₁H₁₁ClN₂O₂, MW 238.04). X-ray crystallography resolves steric effects of the chloromethyl group, critical for reactivity in nucleophilic substitutions .

Q. What are the primary pharmacological targets of 6,7-dimethoxyquinazoline derivatives, and how does the chloromethyl group modulate activity?

- Methodology : The scaffold is a known EGFR inhibitor (e.g., AG1478: IC₅₀ = 10 μM) . The chloromethyl group enhances electrophilicity, enabling covalent binding to cysteine residues in kinase active sites. Computational docking (e.g., AutoDock Vina) predicts binding modes, while mutagenesis studies validate target engagement .

Advanced Research Questions

Q. How can computational tools resolve contradictions in reaction mechanisms for this compound derivatives?

- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G**) model transition states in nucleophilic substitutions. For example, the chloromethyl group’s leaving ability (ΔG‡ = 25 kcal/mol) is compared to bromo/bromoethyl analogs. Contradictions in experimental vs. theoretical activation energies are resolved by incorporating solvent effects (PCM model) .

Q. What strategies optimize the regioselectivity of 6,7-dimethoxyquinazoline functionalization for antitumor applications?

- Methodology : Scaffold hopping replaces the chloromethyl group with diaryl ureas or sulfonamides to enhance solubility and target affinity. For instance, coupling with 4-(trifluoromethyl)phenyl groups via Buchwald-Hartwig amination improves IC₅₀ values against breast cancer (MCF-7: IC₅₀ = 0.8 μM vs. 5.2 μM for parent compound) .

Q. How do impurities like 2,4-dichloro-6,7-dimethoxyquinazoline (EP Impurity E) arise during synthesis, and how are they controlled?

- Methodology : Impurities form via over-chlorination or incomplete methoxylation. HPLC-MS (C18 column, 0.1% TFA in acetonitrile/water) monitors intermediates. Process optimization includes reducing Cl₂ equivalents and using scavengers (e.g., thiourea) to cap excess chlorine .

Q. What are the challenges in scaling up this compound synthesis while maintaining enantiomeric purity?

- Methodology : Chloromethyl groups are prone to racemization under basic conditions. Flow chemistry minimizes residence time in basic media, while chiral HPLC (Chiralpak AD-H column) ensures >99% ee. Pilot-scale batches (10 kg) achieve 72% yield with <0.5% impurities .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products